1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide
Description
1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and various functional groups
Properties
Molecular Formula |
C16H23N3O3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-acetyl-N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H23N3O3S/c1-9(2)13-8-12(14(17)21)16(23-13)18-15(22)11-4-6-19(7-5-11)10(3)20/h8-9,11H,4-7H2,1-3H3,(H2,17,21)(H,18,22) |
InChI Key |
UIQWISLWEHLJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2CCN(CC2)C(=O)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide: Similar compounds include other piperidine derivatives and thiophene-containing compounds.
Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Thiophene Derivatives: These compounds contain the thiophene ring and may have similar chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
